(-)-Calycanthidine
Description
Properties
Molecular Formula |
C23H28N4 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
(3aR,8bS)-8b-[(3aS,8bS)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3,4-dimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole |
InChI |
InChI=1S/C23H28N4/c1-25-14-12-22(16-8-4-6-10-18(16)24-20(22)25)23-13-15-26(2)21(23)27(3)19-11-7-5-9-17(19)23/h4-11,20-21,24H,12-15H2,1-3H3/t20-,21+,22+,23+/m0/s1 |
InChI Key |
GSQUXSFTXJRLQJ-WBADGQHESA-N |
Isomeric SMILES |
CN1CC[C@@]2([C@H]1NC3=CC=CC=C32)[C@@]45CCN([C@@H]4N(C6=CC=CC=C56)C)C |
Canonical SMILES |
CN1CCC2(C1NC3=CC=CC=C32)C45CCN(C4N(C6=CC=CC=C56)C)C |
Origin of Product |
United States |
Scientific Research Applications
Synthesis Methodologies
The total synthesis of (-)-Calycanthidine has been achieved through various innovative synthetic routes. Notably:
- Diazene-Based Method : This method allows for the heterodimerization of cyclotryptamine alkaloids, leading to the successful synthesis of this compound along with other related alkaloids. The strategy involves late-stage diversification and has broad implications for synthesizing complex natural products .
- Enantioselective Synthesis : A concise enantioselective synthesis was reported, enabling the assignment of absolute stereochemistry. This approach utilized diastereoselective dialkylation techniques to yield this compound efficiently .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for pharmaceutical applications:
- Anticonvulsant Activity : It has been recognized as a potent centrally acting anticonvulsant, primarily by inhibiting GABA-mediated chloride currents at GABA_A receptors and interacting with l-type calcium channels .
- Analgesic Properties : Studies have shown that this compound and its derivatives possess significant binding affinities towards μ-opioid receptors, indicating potential analgesic effects .
- Antifungal and Antiviral Activities : Research indicates that this compound demonstrates antifungal effects against various plant pathogens and weak antiviral activity against specific viruses such as the porcine reproductive and respiratory syndrome virus (PRRSV) .
- Antitumor Effects : Preliminary studies suggest cytotoxicity against human cancer cell lines, highlighting its potential application in cancer therapy .
Case Studies
Several studies have documented the applications and effects of this compound:
- Anticonvulsant Study : A study demonstrated that this compound significantly reduced seizure activity in animal models, suggesting its potential as a therapeutic agent for epilepsy .
- Analgesic Research : In a comparative study involving several alkaloids from the Calycanthaceae family, this compound showed superior analgesic properties compared to its counterparts, reinforcing its potential use in pain management .
- Antifungal Efficacy : A recent investigation into the antifungal properties revealed that this compound exhibited an EC_50 value of 29.3 μg/mL against Bipolaris maydis, making it one of the more effective compounds tested against this pathogen .
Summary Table of Biological Activities
Preparation Methods
Key Synthetic Steps
-
Sulfamate Ester Activation : Treatment of tricyclic amine (+)-24 with sulfamate ester (-)-19 in the presence of triethylamine yields mixed sulfamide (+)-28 (88% yield).
-
Diazene Formation : Oxidation of sulfamide (+)-28 under optimized conditions generates unsymmetrical diazene (+)-29 (86% yield).
-
Photolytic Fragmentation : Irradiation of diazene (+)-29 as a thin film induces selective C–C bond formation, producing "meso" heterodimer (+)-30 (63% yield).
-
Reductive Functionalization : Sequential reduction of heterodimer (+)-30 with lithium triethylborohydride and sodium amalgam affords meso-chimonanthine intermediates, which are further methylated to yield this compound.
Table 1: Diazene-Directed Synthesis of this compound
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | Et₃N, (-)-19, (+)-24 | (+)-28 | 88% |
| 2 | Oxidizing agent | (+)-29 | 86% |
| 3 | UV irradiation | (+)-30 | 63% |
| 4 | Na(Hg), MeOH | (-)-1 | 65% |
This method’s efficacy lies in its ability to bypass statistical dimerization, achieving >20:1 selectivity for the desired heterodimer.
Samarium-Mediated Reductive Dialkylation
An alternative approach leverages samarium(II) iodide (SmI₂) to mediate reductive coupling of isoindigo derivatives, enabling rapid construction of the pyrroloindoline core.
Critical Reaction Sequence
-
Isoindigo Functionalization : Conversion of isoindigo (21) to N-benzyl derivative 22 facilitates subsequent SmI₂-mediated coupling.
-
Reductive Dimerization : Treatment of 22 with SmI₂ and LiCl generates cis-dichloro intermediate 24, which undergoes Red-Al reduction to hexacycle 25.
-
Diamine Formation : Ozonolysis of 25 yields diazide 27, reduced to diamine 28 using Pd/C and H₂.
-
Methylamine Installation : Exposure of 28 to trimethylaluminum (Me₃Al) installs the N-methyl groups, culminating in bis-pyrroloindoline 29.
Table 2: Samarium-Mediated Synthesis Metrics
| Step | Reagents | Intermediate | Yield |
|---|---|---|---|
| 1 | BnCl, K₂CO₃ | 22 | 92% |
| 2 | SmI₂, LiCl | 24 | 75% |
| 3 | Red-Al | 25 | 81% |
| 4 | O₃, then NaBH₄ | 27 | 68% |
While efficient, this route requires careful handling of SmI₂, which is moisture-sensitive and necessitates anhydrous conditions.
Enantioselective Organocatalytic Dearomatization
Recent advances employ organocatalytic asymmetric dearomatization (organo-CADA) to construct the quaternary stereocenters of this compound with high enantiomeric excess (ee).
Strategic Highlights
-
Indole Activation : Treatment of 3-alkoxyamine-substituted indole with a chiral phosphoric acid catalyst induces dearomatization, forming pyrroloindoline with 93% ee.
-
Diastereoselective Dialkylation : Lithium hexamethyldisilazide (LiHMDS) promotes stereocontrolled alkylation of the pyrroloindoline core.
-
Late-Stage Methylation : Reductive amination with formaldehyde and cyanoborohydride introduces the N-methyl groups.
Table 3: Enantioselective Synthesis Performance
| Parameter | Value |
|---|---|
| Enantiomeric Excess | 93% ee |
| Overall Yield | 12% (15 steps) |
| Key Step Yield | 78% (dearomatization) |
This method’s modularity permits diversification of the alkaloid scaffold, though the multi-step sequence impacts overall efficiency.
Comparative Analysis of Methodologies
Table 4: Synthesis Method Comparison
| Method | Strengths | Limitations |
|---|---|---|
| Diazene Heterodimerization | High stereoselectivity, late-stage diversification | Requires photolysis equipment |
| SmI₂-Mediated Coupling | Rapid core assembly | Sensitivity to SmI₂ handling |
| Organo-CADA | Excellent enantiocontrol | Low overall yield |
The diazene approach is favored for scalable synthesis, while organo-CADA offers superior stereochemical precision for analogue development.
Q & A
What are the key analytical techniques for characterizing (-)-Calycanthidine, and how do they address stereochemical complexity?
Basic Research Question
Characterization of this compound requires techniques like nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, NOESY) to resolve its fused pyrroloindoline core and stereocenters. High-resolution mass spectrometry (HRMS) validates molecular formula, while X-ray crystallography confirms absolute configuration . Polarimetry is critical for verifying enantiopurity, as deviations in optical rotation can indicate impurities or racemization during synthesis .
How can enantioselective total synthesis of this compound be optimized to improve yield and enantiomeric excess (ee)?
Advanced Research Question
Key steps include organocatalytic asymmetric dearomatization (organo-CADA) of indole derivatives, as demonstrated in the synthesis starting from alkoxyamine-substituted pyrroloindoline intermediates. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) and employing single-electron oxidation/mesolytic cleavage protocols can enhance enantioretention (93% ee achieved in prior studies) . Kinetic resolution during nucleophilic substitution and rigorous monitoring of intermediates via HPLC-DAD are recommended to minimize side reactions .
What are the primary challenges in isolating this compound from natural sources, and how can they be mitigated?
Basic Research Question
Natural extraction faces low abundance in Chimonanthus species and co-occurrence with structurally similar alkaloids (e.g., (-)-chimonanthine). Column chromatography with chiral stationary phases or preparative HPLC using polar solvents (e.g., MeCN/H2O with 0.1% TFA) improves separation efficiency. LC-MS-guided fractionation reduces loss of target compounds .
How can researchers resolve data discrepancies in stereochemical assignments of this compound derivatives?
Advanced Research Question
Contradictions in stereochemical data often arise from overlapping NMR signals or insufficient crystallographic data. Solutions include:
- Comparative analysis : Use reference data from synthetic intermediates with known configurations .
- DFT calculations : Predict NMR chemical shifts and compare with experimental data to validate stereochemistry .
- VCD (Vibrational Circular Dichroism) : Resolve ambiguities in chiral centers .
What solvent systems and reaction conditions are optimal for the N-methylation step in this compound synthesis?
Basic Research Question
N-methylation of pyrroloindoline precursors (e.g., compound 69a in ) is best achieved using methyl iodide (MeI) in anhydrous DMF or THF with NaH as a base at 0–25°C. Monitoring via TLC (EtOAc/hexane, 1:1) ensures completion without over-alkylation .
What computational methods are effective for validating the structure and reactivity of this compound intermediates?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states in dearomatization reactions and verify regioselectivity. Molecular docking studies assess bioactivity hypotheses, while molecular dynamics simulations evaluate stability in solution phases .
How should researchers design experiments to optimize the yield of this compound in multi-step syntheses?
Basic Research Question
Employ Design of Experiments (DoE) principles:
- Screening factors : Catalyst loading, temperature, and solvent polarity.
- Response surface methodology (RSM) : Identify optimal conditions for critical steps (e.g., Red-Al reduction of Cbz groups) .
- In-line analytics : Use FTIR or ReactIR to monitor reaction progression in real time .
How does organocatalytic dearomatization contribute to the efficiency of this compound synthesis?
Advanced Research Question
Organo-CADA enables enantioselective construction of the pyrroloindoline core via radical or ionic pathways. For example, chiral phosphoric acid catalysts induce asymmetry during indole dearomatization, bypassing traditional transition-metal catalysts and reducing heavy-metal contamination .
What spectroscopic methods are most reliable for confirming the purity of this compound?
Basic Research Question
Combined use of:
- HPLC-ELSD/UV : Quantify purity (>98%) with a C18 column (gradient: MeCN/H2O).
- DSC (Differential Scanning Calorimetry) : Detect polymorphic impurities via melting-point consistency .
How can researchers assess the scalability and green chemistry metrics of this compound synthetic routes?
Advanced Research Question
Apply metrics like:
- E-factor : Calculate waste per gram of product (target < 30).
- PMI (Process Mass Intensity) : Optimize solvent recovery in steps like Larock annulation .
- Catalyst Turnover Number (TON) : Evaluate sustainability of chiral catalysts (e.g., >500 TON for organocatalysts) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
